molecular formula C10H6F3N3O2 B2868665 1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 2137681-57-1

1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2868665
CAS RN: 2137681-57-1
M. Wt: 257.172
InChI Key: NANAWAASHDFWSU-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, also known as PTPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PTPC is a pyrazole derivative that is synthesized using various methods.

Scientific Research Applications

Chemical Synthesis and Reactivity

1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid serves as a versatile intermediate in organic synthesis. Its chemical reactivity has been explored in various studies, showing its potential in forming complex molecular structures through functionalization reactions. For instance, it has been involved in the synthesis of pyrazole derivatives through reactions with diamines, demonstrating the compound's utility in constructing diverse organic molecules with potential biological activities (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005; İ. Yıldırım, F. Kandemirli, & Y. Akçamur, 2005).

Structural and Computational Studies

The compound has been the subject of computational and X-ray crystallographic studies, highlighting its significance in understanding molecular structure and reactivity. These studies provide insights into the electronic properties and molecular geometry, crucial for designing new materials and drugs (Li-qun Shen, Su-Yu Huang, K. Diao, & Fu-hou Lei, 2012).

Coordination Chemistry

In coordination chemistry, this compound has facilitated the development of novel coordination complexes and polymers, showcasing its ability to act as a ligand that binds to metal ions. These materials have diverse applications, including catalysis, molecular recognition, and as components in optoelectronic devices (Hong Zhao, Zhao-Jing Chu, Gui-Yuan Gao, Huan-Huan Huang, & Zhirong Qu, 2014).

Organic Electronics and Photoluminescence

This pyrazole derivative has contributed to the field of organic electronics through its incorporation into organic light-emitting diodes (OLEDs) and photoluminescent materials. The studies have explored its potential in enhancing device performance and stability, offering pathways for the development of more efficient and durable electronic devices (Li-min Huang, Guangshui Tu, Y. Chi, W. Hung, Yonggui Song, M. Tseng, P. Chou, Gene-Hsiang Lee, Ken‐Tsung Wong, Shuo‐Hsien Cheng, & Wan-Shan Tsai, 2013).

Corrosion Inhibition

Research into the applications of this compound extends into materials science, where it has been evaluated as a corrosion inhibitor. Its derivatives have shown efficacy in protecting metals against corrosion, highlighting its potential in extending the life of metal components in various industrial applications (F. El Hajjaji, F. Abrigach, O. Hamed, A. R. Hasan, M. Taleb, S. Jodeh, E. Rodriguez-castellon, M. M. D. Martínez de Yuso, & Manuel Algarra, 2018).

properties

IUPAC Name

1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)7-5-6(9(17)18)15-16(7)8-3-1-2-4-14-8/h1-5H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANAWAASHDFWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=CC(=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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